Computationally Predicted ADMET Profile of Ethyl 3-Bromo-2-(Methoxyimino)Propanoate vs. 3-Oxo Analog (CAS 350816-82-9)
In the absence of direct experimental absorption, distribution, metabolism, excretion, and toxicity (ADMET) data for CAS 88959-38-0, computational prediction using the dockingfiles.umh.es platform provides a quantitative ADMET fingerprint for ethyl 3-bromo-2-(methoxyimino)propanoate . The compound is predicted to be a P-glycoprotein (P-gp) substrate and P-gp inhibitor, to weakly inhibit the hERG potassium channel, to exhibit high human intestinal absorption (HIA+), to be blood-brain barrier permeable (BBB+), to be a CYP450 3A4 substrate and CYP450 1A2 inhibitor, and to be non-mutagenic, non-tumorigenic, non-carcinogenic, and non-AMES toxic in silico . In contrast, the 3-oxo analog (CAS 350816-82-9, C6H9NO4, MW 159.14) possesses an aldehyde group at C-3 instead of bromine, yielding a fundamentally different electrophilic reactivity profile, lower molecular weight, and reduced lipophilicity (calculated LogP for the oxo analog is not publicly available, but the absence of bromine is expected to reduce LogP by >1.0 unit based on fragment-based additive models) . These predicted differences are consistent with the well-established use of 3-oxo derivatives as direct precursors to C-3 functionalized cephalosporin intermediates (via aldol-type condensations), whereas 3-bromo analogs are preferred as alkylating agents for nucleophilic displacement at the C-3 position .
| Evidence Dimension | Predicted ADMET profile and physicochemical properties |
|---|---|
| Target Compound Data | C6H10BrNO3, MW 224.05; P-gp substrate/inhibitor; hERG weak inhibitor; HIA+; BBB+; CYP3A4 substrate; CYP1A2 inhibitor; non-mutagenic; non-carcinogenic |
| Comparator Or Baseline | 3-Oxo analog (CAS 350816-82-9): C6H9NO4, MW 159.14; reduced lipophilicity (Br absent); distinct electrophilic reactivity (aldehyde vs. alkyl bromide) |
| Quantified Difference | Molecular weight difference: +64.91 g/mol. Predicted logP difference: >+1.0 unit (estimated). Divergent predicted CYP450 inhibition profiles. |
| Conditions | Computational ADMET prediction (dockingfiles.umh.es platform) for target compound; ChemBlink and literature for comparator structural data |
Why This Matters
The predicted differences in P-gp substrate liability, BBB permeability, and CYP450 inhibition indicate that the two compounds would not be biologically equivalent in cell-based or in vivo assays; purchasers developing CNS-penetrant or CYP-sensitive probe molecules should not substitute one for the other without experimental validation.
